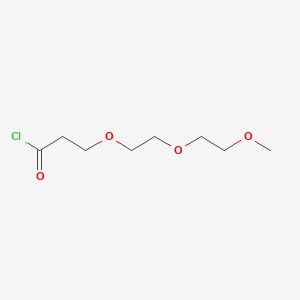
S)-2-(5(((1,2-Dihydro-3-methyl-1-oxobenzo(F)quinazolin-9-YL)methyl)amino)1-oxo-2-isoindolinyl)glutaric acid
Übersicht
Beschreibung
1843U89 ist ein potenter Inhibitor der Thymidylatsynthase, einem Enzym, das für die DNA-Synthese von entscheidender Bedeutung ist. Diese Verbindung gehört zu einer Klasse von Benzochinazolin-Folat-Analoga und hat ein erhebliches Potenzial in der Behandlung von soliden Tumoren gezeigt . Seine einzigartigen Eigenschaften machen es zu einem vielversprechenden Kandidaten für die Krebstherapie, insbesondere aufgrund seiner Fähigkeit, die Thymidylatsynthase zu hemmen, ohne dass eine Polyglutamylierung für die Aktivität erforderlich ist .
Vorbereitungsmethoden
Die Synthese von 1843U89 umfasst mehrere Schritte, beginnend mit der Herstellung des Benzochinazolin-Kerns. Dieser Kern wird dann durch verschiedene chemische Reaktionen modifiziert, um die notwendigen funktionellen Gruppen einzuführen. Die Syntheseroute umfasst typischerweise:
Bildung des Benzochinazolin-Kerns: Dies wird durch eine Reihe von Kondensationsreaktionen unter Verwendung geeigneter Ausgangsmaterialien erreicht.
Einführung funktioneller Gruppen: Verschiedene Reagenzien und Katalysatoren werden verwendet, um die für die Aktivität der Verbindung notwendigen funktionellen Gruppen einzuführen.
Reinigung und Isolierung: Das Endprodukt wird unter Verwendung von Techniken wie Chromatographie gereinigt, um seine Reinheit und Wirksamkeit zu gewährleisten.
Industrielle Produktionsverfahren für 1843U89 sind darauf ausgelegt, den Ertrag zu maximieren und Verunreinigungen zu minimieren. Diese Verfahren beinhalten oft die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um eine effiziente Synthese im großen Maßstab zu gewährleisten .
Chemische Reaktionsanalyse
1843U89 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen werden verwendet, um den Oxidationszustand der Verbindung zu verändern, was sich auf ihre Aktivität und Stabilität auswirken kann.
Substitutionsreaktionen: Diese Reaktionen beinhalten den Austausch einer funktionellen Gruppe durch eine andere, was verwendet werden kann, um die Eigenschaften der Verbindung feinabzustimmen.
Additionsreaktionen: Diese Reaktionen beinhalten die Addition neuer funktioneller Gruppen an die Verbindung, was ihre Aktivität verbessern oder ihre pharmakokinetischen Eigenschaften verändern kann.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen starke Säuren und Basen, Oxidations- und Reduktionsmittel sowie verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Analoga von 1843U89 mit modifizierten funktionellen Gruppen, die verwendet werden können, um die Struktur-Aktivitäts-Beziehung der Verbindung zu untersuchen .
Analyse Chemischer Reaktionen
1843U89 undergoes several types of chemical reactions, including:
Oxidation and reduction: These reactions are used to modify the oxidation state of the compound, which can affect its activity and stability.
Substitution reactions: These reactions involve the replacement of one functional group with another, which can be used to fine-tune the compound’s properties.
Addition reactions: These reactions involve the addition of new functional groups to the compound, which can enhance its activity or modify its pharmacokinetic properties.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts. The major products formed from these reactions are typically analogues of 1843U89 with modified functional groups, which can be used to study the structure-activity relationship of the compound .
Wissenschaftliche Forschungsanwendungen
1843U89 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung verwendet, um die Hemmung der Thymidylatsynthase und die Struktur-Aktivitäts-Beziehung von Benzochinazolin-Folat-Analoga zu untersuchen.
Medizin: Es wird als potenzielles Chemotherapeutikum für die Behandlung von soliden Tumoren untersucht.
Wirkmechanismus
1843U89 übt seine Wirkung aus, indem es die Thymidylatsynthase hemmt, ein Enzym, das eine entscheidende Rolle bei der DNA-Synthese spielt. Die Verbindung bindet an das aktive Zentrum des Enzyms und verhindert so, dass es die Umwandlung von Desoxyuridinmonophosphat in Desoxythymidinmonophosphat katalysiert. Diese Hemmung führt zu einer Depletion von Thymidintriphosphat, das für die DNA-Replikation und -Reparatur unerlässlich ist .
Die molekularen Zielstrukturen und Signalwege, die an der Wirkung von 1843U89 beteiligt sind, umfassen den reduzierten Folatcarrier, der die Verbindung in die Zellen transportiert, und die Folypolyglutamatsynthetase, die die Verbindung in ihre aktive Form anabolisiert . Die Fähigkeit der Verbindung, die Thymidylatsynthase zu hemmen, ohne dass eine Polyglutamylierung für die Aktivität erforderlich ist, ist ein Schlüsselfaktor für ihre Potenz und Selektivität .
Wirkmechanismus
1843U89 exerts its effects by inhibiting thymidylate synthase, an enzyme that plays a crucial role in DNA synthesis. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate. This inhibition leads to a depletion of thymidine triphosphate, which is essential for DNA replication and repair .
The molecular targets and pathways involved in the action of 1843U89 include the reduced folate carrier, which transports the compound into cells, and folypolyglutamate synthetase, which anabolizes the compound to its active form . The compound’s ability to inhibit thymidylate synthase without requiring polyglutamation for activity is a key factor in its potency and selectivity .
Vergleich Mit ähnlichen Verbindungen
1843U89 ist unter den Thymidylatsynthase-Inhibitoren aufgrund seiner hohen Potenz und der fehlenden Anforderung an eine Polyglutamylierung einzigartig. Ähnliche Verbindungen umfassen:
Im Vergleich zu diesen Verbindungen hat 1843U89 ein günstigeres pharmakologisches Profil mit geringerer Toxizität und höherer Potenz .
Eigenschaften
IUPAC Name |
(2S)-2-[6-[(3-methyl-1-oxo-2H-benzo[f]quinazolin-9-yl)methylamino]-3-oxo-1H-isoindol-2-yl]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O6/c1-14-29-21-7-4-16-3-2-15(10-20(16)24(21)25(34)30-14)12-28-18-5-6-19-17(11-18)13-31(26(19)35)22(27(36)37)8-9-23(32)33/h2-7,10-11,22,28H,8-9,12-13H2,1H3,(H,32,33)(H,36,37)(H,29,30,34)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVFNEZMTRVUGW-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(C=CC(=C3)CNC4=CC5=C(C=C4)C(=O)N(C5)C(CCC(=O)O)C(=O)O)C=C2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C3=C(C=CC(=C3)CNC4=CC5=C(C=C4)C(=O)N(C5)[C@@H](CCC(=O)O)C(=O)O)C=C2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930683 | |
| Record name | (2S)-2-[5-[[(1,2-Dihydro-3-methyl-1-oxobenzo[f]quinazolin-9-yl)methyl]amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Inhibits thymidylate synthase. | |
| Record name | OSI-7904L | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05457 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
139987-54-5 | |
| Record name | (2S)-2-[5-[[(1,2-Dihydro-3-methyl-1-oxobenzo[f]quinazolin-9-yl)methyl]amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]pentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139987-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | OSI-7904L | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139987545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-[5-[[(1,2-Dihydro-3-methyl-1-oxobenzo[f]quinazolin-9-yl)methyl]amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSI-7904 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON177ZCE7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















